molecular formula C24H19FN2O5S B6491646 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 898431-28-2

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No. B6491646
CAS RN: 898431-28-2
M. Wt: 466.5 g/mol
InChI Key: JLZMDHWGMLSIKD-UHFFFAOYSA-N
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Description

The compound “N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a benzodioxol group, and an indole group .


Synthesis Analysis

The synthesis of compounds structurally similar to “N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide” often involves multi-step chemical processes. For instance, the synthesis of related compounds has been reported to involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several interconnected rings and functional groups . The exact molecular weight and formula would depend on the specific arrangement and bonding of these groups.

Scientific Research Applications

Cancer Pharmacotherapy: Targeting Glucose-Starved Tumors

Background:: Glucose levels within solid tumors are often lower than in normal surrounding tissue. Tumor cells adapt to this low glucose environment by reprogramming their metabolism. Targeting pathways that support survival during glucose starvation is an intriguing therapeutic strategy in oncology.

Compound 6’s Role::

Food Safety and Quality

Background:: Chemical risks associated with food safety are critical for public health. Regulatory bodies evaluate compounds for potential hazards.

Compound 6’s Role::

Pharmaceutical Formulation and Delivery

Background:: Developing drug formulations and delivery systems is crucial for clinical use.

Compound 6’s Role::

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZMDHWGMLSIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

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